molecular formula C20H22N8O6S2 B606590 Ceftobiprole CAS No. 209467-52-7

Ceftobiprole

カタログ番号: B606590
CAS番号: 209467-52-7
分子量: 534.6 g/mol
InChIキー: VOAZJEPQLGBXGO-YCGCJULASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ceftobiprole is a fifth-generation cephalosporin used for the treatment of hospital-acquired pneumonia (excluding ventilator-associated pneumonia) and community-acquired pneumonia . It is marketed by Basilea Pharmaceutica in various countries under different trade names . Like other cephalosporins, this compound exerts its antibacterial activity by binding to important penicillin-binding proteins and inhibiting their transpeptidase activity, which is essential for the synthesis of bacterial cell walls .


Synthesis Analysis

The synthesis of this compound involves several steps, including the addition of (6R,7R)-7-[(Z)-2-(5-amino-[1,2,4]thiadiazoles-3-base)-2-hydroxyimino-acetylamino]-8-oxo-3-methyl triphenyl phosphine-5-thia-1-azabicyclo .


Molecular Structure Analysis

This compound has a molecular formula of C20H22N8O6S2 and a molar mass of 534.57 g/mol . Its structure includes a beta-lactam ring, which is common to all cephalosporins .


Chemical Reactions Analysis

This compound inhibits the cell-wall synthesis of penicillin-binding proteins (PBPs), which are essential for bacterial growth . It has good activity against gram-positive aerobes and anaerobes, and its activity against gram-negative aerobes and anaerobes is species-dependent .


Physical And Chemical Properties Analysis

This compound is a solid substance with a solubility of 4.95 mg/mL in DMSO . It exhibits minimal plasma protein binding (16%) and is primarily excreted unchanged by the kidneys .

科学的研究の応用

  • Treatment of MRSA and Other Pathogens : Ceftobiprole has demonstrated efficacy in clinical trials for treating complicated skin and skin structure infections, with over 90% clinical cures of infections caused by MRSA. It is also active against Enterococcus faecalis, penicillin-resistant streptococci, and many Gram-negative pathogens (Bush, Heep, Macielag, & Noel, 2007).

  • Treatment of Hospital-Acquired Pneumonia : In a clinical trial, this compound showed comparable efficacy to ceftazidime plus linezolid in the treatment of hospital-acquired pneumonia, although further investigations are needed for its use in ventilator-associated pneumonia patients (Awad et al., 2014).

  • Pharmacokinetic Properties and Monitoring : this compound's pharmacokinetic variability and potential neurotoxicity at high concentrations are areas of ongoing study. An HPLC-DAD method for therapeutic drug monitoring has been developed to manage these concerns (Lima et al., 2019).

  • Antimicrobial Activity Analysis : Studies evaluating this compound against a wide range of clinical bacterial pathogens from Europe, Turkey, and Israel have shown its high activity against various strains, including MRSA, MSSA, beta-hemolytic streptococci, and Enterobacteriaceae (Farrell, Flamm, Sader, & Jones, 2014).

  • Efficacy in Specific Infections : this compound has been evaluated for its effectiveness in treating endocarditis due to methicillin-resistant and vancomycin-intermediate Staphylococcus aureus, showing promising results (Chambers, 2005).

  • Pharmacodynamic Profile : The pharmacokinetic and pharmacodynamic profiles of this compound, including its activity against Gram-positive and Gram-negative pathogens, have been extensively studied, underlining its potential as a versatile antibiotic for empirical use in severe infections (Lodise et al., 2008).

  • Soft-Tissue Penetration : Studies on this compound’s penetration into skeletal muscle and subcutaneous adipose tissue suggest its potential effectiveness in treating complicated skin and skin structure infections (Barbour et al., 2009).

作用機序

Safety and Hazards

Ceftobiprole may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contact with skin and eyes .

将来の方向性

Ceftobiprole is currently undergoing Phase III clinical trials and has demonstrated activity against methicillin-resistant Staphylococcus aureus, penicillin-resistant Streptococcus pneumoniae, and Pseudomonas aeruginosa . Its broad spectrum of activity makes it a candidate for monotherapy of complicated skin and skin-structure infections and pneumonias that have required combination therapy in the past .

生化学分析

Biochemical Properties

Ceftobiprole exhibits its bactericidal activity by inhibiting bacterial cell wall synthesis . This activity is mediated through binding to essential penicillin-binding proteins (PBPs) and inhibiting their transpeptidase activity, which is essential for the synthesis of the peptidoglycan layer of bacterial cell walls .

Cellular Effects

This compound has demonstrated activity against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains of Staphylococcus aureus (MRSA) . It has a broad spectrum of activity, making it an excellent choice for initial monotherapy in complicated skin and skin structure infections (cSSSIs) and pneumonias .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to PBPs, such as PBP2a in MRSA strains and PBP2x in pneumococci . This binding inhibits the transpeptidase activity of these proteins, which is essential for the synthesis of the peptidoglycan layer of bacterial cell walls .

Temporal Effects in Laboratory Settings

This compound exhibits linear pharmacokinetics and is primarily excreted unchanged by the kidneys . The half-life of the drug is approximately 3–4 hours . It exhibits minimal plasma protein binding (16%) .

Metabolic Pathways

This compound is minimally metabolized to a microbiologically inactive open-ring metabolite, which accounts for approximately 4% of the parent exposure in subjects with normal renal function .

Transport and Distribution

This compound is primarily excreted unchanged by the kidneys . Its steady-state volume of distribution approximates the extracellular fluid volume in humans .

Subcellular Localization

As an antibiotic, this compound does not have a specific subcellular localization. It acts by binding to PBPs located in the bacterial cell wall .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway of Ceftobiprole involves several steps of chemical reactions starting from commercially available starting materials.", "Starting Materials": [ "4-[(2-aminoethyl)thio]-2-methylpenicillanic acid", "2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid", "3-(2-chloroethyl)-6,7,8-trimethoxy-1-methyl-2(1H)-quinolinone", "2,2,2-trifluoroethanol", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water", "Methanol", "Ethyl acetate", "N,N-dimethylformamide", "Triethylamine", "Tetrahydrofuran", "Diisopropylethylamine", "N,N'-dicyclohexylcarbodiimide", "Benzyltriethylammonium chloride", "Palladium on carbon", "Hydrogen gas" ], "Reaction": [ "The first step involves the reaction of 4-[(2-aminoethyl)thio]-2-methylpenicillanic acid with 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid in the presence of sodium bicarbonate to form Ceftobiprole intermediate A.", "Intermediate A is then reacted with 3-(2-chloroethyl)-6,7,8-trimethoxy-1-methyl-2(1H)-quinolinone in the presence of sodium hydroxide to form intermediate B.", "Intermediate B is then reacted with 2,2,2-trifluoroethanol in the presence of sodium hydroxide to form intermediate C.", "Intermediate C is then reacted with N,N-dimethylformamide, triethylamine, and diisopropylethylamine to form intermediate D.", "Intermediate D is then reacted with N,N'-dicyclohexylcarbodiimide and benzyltriethylammonium chloride to form Ceftobiprole intermediate E.", "Intermediate E is then hydrogenated in the presence of palladium on carbon and hydrogen gas to form Ceftobiprole." ] }

Cephalosporins, such as ceftobiprole, are bactericidal and have the same mode of action as other beta-lactam antibiotics (such as penicillins). Cephalosporins disrupt the synthesis of the peptidoglycan layer of bacterial cell walls. The peptidoglycan layer is important for cell wall structural integrity, especially in Gram-positive organisms. The final transpeptidation step in the synthesis of the peptidoglycan is facilitated by transpeptidases known as penicillin binding proteins (PBPs). PBPs bind to the D-Ala-D-Ala at the end of muropeptides (peptidoglycan precursors) to crosslink the peptidoglycan. Beta-lactam antibiotics mimic this site and competitively inhibit PBP crosslinking of peptidoglycan.

209467-52-7

分子式

C20H22N8O6S2

分子量

534.6 g/mol

IUPAC名

(6R,7R)-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-[(E)-[2-oxo-1-[(3R)-pyrrolidin-3-yl]pyrrolidin-3-ylidene]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C20H22N8O6S2/c21-20-24-14(26-36-20)11(25-34)15(29)23-12-17(31)28-13(19(32)33)9(7-35-18(12)28)5-8-2-4-27(16(8)30)10-1-3-22-6-10/h5,10,12,18,22,34H,1-4,6-7H2,(H,23,29)(H,32,33)(H2,21,24,26)/b8-5+,25-11+/t10-,12-,18-/m1/s1

InChIキー

VOAZJEPQLGBXGO-YCGCJULASA-N

異性体SMILES

C1CNC[C@@H]1N2CC/C(=C\C3=C(N4[C@@H]([C@@H](C4=O)NC(=O)/C(=N/O)/C5=NSC(=N5)N)SC3)C(=O)O)/C2=O

SMILES

C1CNCC1N2CCC(=CC3=C(N4C(C(C4=O)NC(=O)C(=NO)C5=NSC(=N5)N)SC3)C(=O)O)C2=O

正規SMILES

C1CNCC1N2CCC(=CC3=C(N4C(C(C4=O)NC(=O)C(=NO)C5=NSC(=N5)N)SC3)C(=O)O)C2=O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Ceftobiprole;  BAL 9141;  AC1OCFF8;  Zeftera;  UNII-5T97333YZK;  BAL-9141;  BAL9141.

製品の起源

United States
Customer
Q & A

Q1: What is the primary mechanism of action of ceftobiprole?

A1: this compound exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), specifically PBP2a and PBP2x, which are essential for peptidoglycan cross-linking in bacterial cell walls. [, ]

Q2: How does this compound overcome methicillin resistance in Staphylococcus aureus?

A2: this compound demonstrates high affinity for PBP2a, a key enzyme responsible for methicillin resistance in Staphylococcus aureus. This binding inhibits the enzyme's activity, rendering methicillin-resistant Staphylococcus aureus (MRSA) susceptible to this compound. [, , ]

Q3: Does this compound show similar efficacy against both methicillin-resistant and methicillin-susceptible Staphylococcus aureus?

A3: Yes, this compound exhibits potent activity against both methicillin-resistant and methicillin-susceptible Staphylococcus aureus strains. It has shown comparable in vivo efficacy in murine infection models against both types of Staphylococcus aureus, including strains with reduced susceptibility to vancomycin. []

Q4: What is the chemical structure of this compound?

A5: this compound is a pyrrolidinone-3-ylidenemethyl cephem antibiotic. Its chemical structure features a beta-lactam ring, characteristic of cephalosporins, along with a unique pyrrolidinone substituent. []

Q5: What is the relationship between this compound and this compound medocaril?

A6: this compound medocaril is the water-soluble prodrug of this compound. Following administration, this compound medocaril is rapidly converted to its active form, this compound, in vivo. [, , , ]

Q6: Are there any studies on the stability of this compound medocaril during Y-site administration?

A7: Yes, a study investigated the physical compatibility of this compound medocaril with 70 other drugs during simulated Y-site administration. The study identified specific drug incompatibilities with this compound medocaril, highlighting the importance of compatibility checks to ensure safe and effective intravenous administration. []

Q7: What is the spectrum of activity of this compound against Gram-positive organisms?

A8: this compound exhibits potent activity against a wide range of Gram-positive organisms, including methicillin-resistant and methicillin-susceptible Staphylococcus aureus, coagulase-negative staphylococci, beta-hemolytic streptococci, and Streptococcus pneumoniae, including penicillin-resistant strains. [, , , , , , , ]

Q8: How does this compound perform against Gram-negative organisms?

A10: this compound shows activity against a range of Gram-negative organisms. It is effective against most Enterobacteriaceae, Haemophilus influenzae, and Moraxella catarrhalis. [, , , , , ] It also shows activity against Pseudomonas aeruginosa, although its potency is generally lower compared to ceftazidime. [, , , ]

Q9: What are the known resistance mechanisms to this compound in Pseudomonas aeruginosa?

A12: A key resistance mechanism identified in Pseudomonas aeruginosa is the overexpression of the MexXY efflux pump. This pump actively removes this compound from the bacterial cell, reducing its intracellular concentration and efficacy. [] Mutations in the mexZ gene, a negative regulator of mexXY, can lead to increased pump expression and this compound resistance. []

Q10: Are there any concerns regarding the development of resistance to this compound?

A13: While this compound shows promising activity against a broad range of bacteria, the emergence of resistance is a concern, as with all antibiotics. Monitoring resistance patterns and exploring combination therapies are crucial to ensure its long-term efficacy. [, ]

Q11: What are the key pharmacokinetic parameters of this compound?

A14: this compound exhibits linear pharmacokinetics and is primarily eliminated unchanged by the kidneys. It has a half-life of approximately 3-4 hours and minimal plasma protein binding (16%). [] Studies in rabbits have shown that this compound achieves good penetration into bone tissue, suggesting its potential for treating bone infections. []

Q12: Which PK-PD index best correlates with this compound's efficacy?

A15: Studies using murine thigh and lung infection models have shown that the time above MIC (T>MIC) is the PK-PD index that correlates best with this compound's efficacy against both Gram-positive and Gram-negative pathogens. []

Q13: How does this compound's PK/PD profile guide its dosing regimen?

A16: this compound's PK/PD profile, specifically its T>MIC relationship, informs its dosing regimen. Studies suggest that maintaining adequate drug concentrations above the MIC for a sufficient duration is crucial for optimal efficacy. [] Modeling suggests that a this compound dose of 15 mg/kg infused over 2 hours and administered every 12 hours in neonates and infants <3 months of age, or every 8 hours in older pediatric patients, would result in exposure consistent with that in adults and good PK/PD target attainment. []

Q14: What other potential clinical applications are being explored for this compound?

A18: this compound is being investigated for its potential in treating complicated skin and skin structure infections (cSSSIs) and Staphylococcus aureus bacteremia. [, , , ] Phase 3 clinical trials have been conducted or are underway to evaluate its efficacy and safety in these indications. [, , , ]

Q15: Has this compound's efficacy been evaluated in clinical trials for complicated skin and skin structure infections?

A19: Yes, a double-blind, randomized trial compared this compound to vancomycin in patients with cSSSIs caused by Gram-positive bacteria. The results showed that this compound was noninferior to vancomycin, with similar cure rates observed in both treatment groups. []

Q16: Are there any studies investigating the use of this compound in combination therapies?

A20: Research has explored the synergistic potential of this compound in combination with other antibiotics. For instance, this compound demonstrated synergy with vancomycin against MRSA and glycopeptide-intermediate Staphylococcus aureus (GISA) in a rat model of infective endocarditis. [] Additionally, this compound enhanced daptomycin's activity against vancomycin-resistant Enterococcus (VRE), suggesting a potential role in treating challenging enterococcal infections. []

Q17: What are the common adverse effects associated with this compound?

A21: Clinical trials have reported that this compound is generally well-tolerated. The most common adverse events include headache and gastrointestinal upset, such as nausea, vomiting, and diarrhea. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。